Curzerene

Description

Historical Context and Discovery of Curzerene (B231402)

This compound is a naturally occurring sesquiterpene compound, characterized by its bicyclic structure and the molecular formula C₁₅H₂₀O. cymitquimica.comnih.gov Its discovery is intertwined with the chemical investigation of essential oils derived from various plant species. It has been identified as a constituent in the essential oils of plants belonging to families such as Asteraceae and Zingiberaceae. cymitquimica.com Notable sources include species from the Curcuma genus, such as Curcuma zeodaria (zedoary), Curcuma longa (turmeric), and Curcuma caesia (black turmeric). wikipedia.orgcaymanchem.comnih.gov Furthermore, this compound is a significant component of myrrh oil, which is obtained from Commiphora myrrha oleo gum resin. wikipedia.orgupol.cz Its presence has also been reported in Smyrnium olusatrum and Piper nigrum (black pepper). wikipedia.orgresearchgate.net Early chemical analyses of these complex natural extracts led to the isolation and characterization of this compound, establishing its identity as a distinct natural product.

Academic Significance of this compound within Natural Products Chemistry

This compound holds considerable academic significance within the field of natural products chemistry, primarily owing to its intricate bicyclic framework and its widespread occurrence in botanically diverse sources. As a sesquiterpene, its C₁₅H₂₀O molecular formula reflects the complexity inherent in this class of natural compounds. cymitquimica.comnih.gov The unique bicyclic benzofuran (B130515) core of this compound presents an intriguing challenge for synthetic organic chemists, offering opportunities to explore novel synthetic methodologies and stereochemical control. openaccessjournals.com Its presence in various plants used in traditional medicine and as spices underscores its importance as a natural product, prompting investigations into its biosynthesis pathways within these organisms. nitm.ac.in Beyond its structural allure, this compound contributes to the characteristic aroma profiles of certain essential oils, further highlighting its role in plant chemistry and the sensory properties of natural extracts. cymitquimica.com The study of this compound provides valuable insights into the intricate chemical diversity found in nature and the potential for discovering new chemical entities.

Current Research Landscape and Key Challenges in this compound Studies

The current research landscape surrounding this compound is multifaceted, focusing on its identification, quantification, and the exploration of its various attributes. Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC × GC TOFMS), are routinely employed to precisely identify and quantify this compound within complex essential oil matrices. nih.gov These methods are crucial for understanding its distribution and concentration across different plant parts and species.

Research also extends to investigating the potential biological activities associated with this compound, which drives further chemical and biochemical studies. For instance, it has been explored for its anti-inflammatory, antimicrobial, antioxidant, anti-cancer, and antiviral properties. cymitquimica.comwikipedia.orgcaymanchem.comresearchgate.netnih.govmdpi.com This ongoing exploration of its biological relevance necessitates robust chemical characterization.

Despite advancements, several key challenges persist in this compound studies. One significant challenge lies in its isolation from complex natural matrices, particularly given its volatile nature and the frequent co-elution with other chemically similar compounds during chromatographic separation. nih.gov This complexity underscores the need for highly resolving analytical techniques and efficient isolation strategies. Furthermore, the reproducibility and accuracy of biological activity evaluations are often constrained by insufficient scientific research concerning the quality control of raw medicinal materials and the precise identification of original plant sources. researchgate.net The intricate stereochemistry and bicyclic structure of this compound also pose considerable challenges for its total synthesis, making the development of efficient and enantioselective synthetic routes an active area of chemical research. Addressing these challenges is crucial for a more comprehensive understanding of this compound and its potential applications.

Table 1: Key Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O |

| Molar Mass | 216.32 g/mol wikipedia.org |

| PubChem CID | 572766 nih.gov |

| CAS Number | 17910-09-7 nih.gov |

| Solubility in water | Poorly soluble wikipedia.org |

| Melting Point | 65.3 °C (estimated) wikipedia.org |

| Boiling Point | 282.8 ± 40.0 °C (estimated) wikipedia.org |

Table 2: Natural Sources and Reported Presence of this compound

| Source Plant/Material | Family | Reported Presence/Percentage (in essential oil) |

| Curcuma zeodaria | Zingiberaceae | Volatile, aromatic terpenoid wikipedia.org |

| Curcuma longa | Zingiberaceae | Found in essential oil caymanchem.com |

| Curcuma caesia | Zingiberaceae | Rhizome EO: 4.56%; Leaf EO: 3.46% nih.gov |

| Commiphora myrrha | Burseraceae | Significant portion (e.g., 12.97% of smoke) wikipedia.org |

| Smyrnium olusatrum | Apiaceae | 13.7% of essential oil wikipedia.org |

| Piper nigrum | Piperaceae | 6.9–31.7% in essential oils researchgate.net |

| Caribbean corals | Gorgoniidae | Bioactive isolate wikipedia.org |

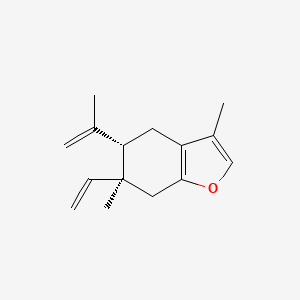

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |

InChI |

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1 |

InChI Key |

HICAMHOOTMOHPA-DZGCQCFKSA-N |

SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Isomeric SMILES |

CC1=COC2=C1C[C@H]([C@](C2)(C)C=C)C(=C)C |

Canonical SMILES |

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |

Synonyms |

curzerene |

Origin of Product |

United States |

Isolation, Characterization, and Natural Occurrence of Curzerene

Botanical and Biological Sources of Curzerene (B231402)

This compound is primarily found in the essential oils of plants, particularly those belonging to the Zingiberaceae and Myrtaceae families. vulcanchem.com It was originally isolated from the rhizomes of Curcuma species, which are widely used in traditional Chinese medicine. vulcanchem.commdpi.comchemfaces.com

Key botanical sources include:

Curcuma longa (turmeric): this compound is a bioactive component of this plant. vulcanchem.com

Curcuma zedoaria (white turmeric or zedoary): It is present in the rhizomes and essential oil of this species, alongside related compounds like curzerenone (B144611) and epicurzerenone. vulcanchem.comchemfaces.comthegoodscentscompany.com

Curcuma phaeocaulis , C. kwangsiensis, and C. wenyujin: These Curcuma species also contain this compound in their rhizomes. bocsci.comnaturalproducts.netresearchgate.net

Eugenia uniflora (pitanga): High concentrations of this compound, sometimes up to 53.4%, have been detected in the essential oil extracted from its leaves. vulcanchem.commdpi.comresearchgate.netacademicjournals.org The presence and levels of this compound in E. uniflora can be influenced by factors such as fruit color and genetic diversity. researchgate.netacademicjournals.orgnih.gov

Commiphora myrrha (myrrh): this compound is a bioactive constituent of myrrh, making up a significant portion (around 8.5% to 12.97%) of its essential oil and even the smoke produced from burning its oleo-gum resin. nih.govvulcanchem.combocsci.comwikipedia.orgnih.gov

Lindera pulcherrima var. hemsleyana : This plant has also been reported as a source of this compound. nih.govvulcanchem.comnih.gov

Smyrnium olusatrum : this compound constitutes about 13.7% of the essential oil extracted from this plant. wikipedia.org

Curculigo orchioides Gaertn : this compound has been isolated from the rhizome of this plant. medchemexpress.comtargetmol.combioscience.co.uk

Smyrnium cordifolium Boiss : this compound has been identified as an important effective component in the extract of this plant. nih.govcellmolbiol.org

It is important to note that this compound can sometimes be considered an artifact, as it can be produced during the heating of plant material, such as during hydrodistillation, through the thermal rearrangement of heat-sensitive compounds like furanodiene (B1217673). mdpi.combocsci.com

Table 1: Botanical Sources of this compound and Reported Concentrations

| Botanical Source | Plant Part/Extract Type | Reported this compound Concentration (Approximate) | References |

| Curcuma longa | Rhizomes | Bioactive component | vulcanchem.com |

| Curcuma zedoaria | Rhizomes, Essential Oil | Present, 1.6-4.1% in SFE oil | vulcanchem.comthegoodscentscompany.comscispace.comsciencepubco.com |

| Curcuma caesia | Rhizome and Leaf EO | 3.46-4.56% | vulcanchem.com |

| Eugenia uniflora | Leaf Essential Oil | Up to 53.4% | vulcanchem.commdpi.comresearchgate.netacademicjournals.org |

| Commiphora myrrha | Essential Oil, Oleo-gum Resin | 8.5% - 12.97% | bocsci.comwikipedia.orgnih.gov |

| Smyrnium olusatrum | Essential Oil | 13.7% | wikipedia.org |

| Curculigo orchioides Gaertn | Rhizome | Isolated | medchemexpress.comtargetmol.combioscience.co.uk |

| Smyrnium cordifolium Boiss | Extract | Important effective component | nih.govcellmolbiol.org |

Advanced Methodologies for this compound Extraction and Isolation from Complex Matrices

The extraction and isolation of this compound from complex botanical matrices require specialized techniques to ensure purity and yield, especially given its volatile nature and potential for thermal rearrangement. mdpi.comnih.gov

Chromatographic Techniques for this compound Isolation (e.g., Preparative Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are crucial for separating this compound from the myriad of other compounds present in plant extracts.

Preparative Gas Chromatography (pGC) : This method is highly effective for separating volatile and semi-volatile compounds. A pGC method has been developed for the separation of volatile components, including this compound, from the methanol (B129727) extract of Curcuma rhizome. This involves separating compounds on a stainless steel column (e.g., packed with 10% OV-101), splitting the effluent (e.g., 1% to a flame ionization detector (FID) and 99% to a fraction collector), and collecting the purified compounds. nih.govnih.govresearchgate.net For example, from 5 g/mL of Curcuma rhizome methanol extract, 6.6 mg of this compound was collected after 83 single injections. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with diode array detection (HPLC-DAD), is utilized for the simultaneous quantitative determination of this compound and other characteristic compounds in plant rhizomes. This technique employs an ODS C18 column and a gradient elution system with mobile phases like water and acetonitrile (B52724). nih.gov HPLC can also be used to analyze heat-sensitive compounds like isofuranodiene (B1674272) and this compound, which can degrade at high temperatures. chemfaces.com

High-Performance Centrifugal Partition Chromatography (HPCPC) : This technique has been successfully used to isolate this compound from the essential oil of Curcuma wenyujin using a nonaqueous two-phase solvent system. From 300 mg of essential oil, 18 mg of this compound was isolated in 500 minutes. nih.govscispace.com

Column Chromatography : this compound has also been isolated in high purity using column chromatography, for instance, by eluting with n-hexane, which can lead to the complete transformation of furanediene into this compound during oil distillation. mdpi.com

Modern Extraction Strategies for this compound (e.g., Pressurized Liquid Extraction, Supercritical Fluid Extraction, Solid-Phase Microextraction)

Modern extraction techniques offer advantages in terms of efficiency, solvent usage, and preservation of heat-sensitive compounds.

Pressurized Liquid Extraction (PLE) : PLE, combined with Gas Chromatography-Mass Spectrometry (GC-MS), has been developed for the identification and quantitative determination of this compound and other sesquiterpenes in Curcuma species rhizomes. thegoodscentscompany.combocsci.comresearchgate.netnih.gov This method allows for efficient extraction from complex matrices. researchgate.net

Supercritical Fluid Extraction (SFE) : SFE, particularly with CO₂, is an efficient method for extracting valuable compounds like this compound from plants such as Curcuma zedoaria and Commiphora myrrha. bocsci.comnih.govscispace.comsciencepubco.comresearchgate.net SFE offers a high extraction rate and solvating power compared to conventional methods. scispace.com For Curcuma zedoaria, optimal SFE conditions for this compound concentration were found to be around 138.65 bar and 40°C, yielding this compound concentrations up to 3.7%. scispace.comsciencepubco.comresearchgate.net SFE can also produce an oil devoid of cuticular waxes with a single depressurization stage. nih.gov

Soxhlet Extraction : This traditional method has been used for the extraction of compounds like this compound from plant extracts, such as Smyrnium cordifolium. nih.govcellmolbiol.org

Spectroscopic and Analytical Techniques for this compound Characterization and Quantification

Accurate characterization and quantification of this compound are essential for research and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a widely used technique for identifying and quantifying this compound in essential oils and extracts. It allows for the identification of individual components by comparing their retention indices and mass spectra. mdpi.combocsci.comresearchgate.netnih.govscispace.comsciencepubco.comresearchgate.netmdpi.com For instance, GC-MS has been used to analyze the chemical constituents of Eugenia uniflora oil, identifying this compound and its base-peak fragmentation. mdpi.com A rapid, simple, and sensitive GC-MS method has been established for the simultaneous determination of this compound and other volatile compounds in rat plasma samples. mdpi.com

Mass Spectrometry (MS) : MS is used for the identification of compounds based on their mass-to-charge ratio. This compound's mass spectrum and its base-peak fragmentation (108 m/z) are characteristic. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) : As mentioned in extraction, HPLC-DAD is also used for quantitative determination of this compound. nih.gov

Thin Layer Chromatography (TLC) : TLC, often combined with bioautography assays and GC-MS, is used for the characterization of sesquiterpenoids, including this compound, in Curcuma species. thegoodscentscompany.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds like this compound. Both ¹H and ¹³C NMR spectra are crucial for identifying the compound's structure. nih.gov

Multidimensional NMR Approaches (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule, aiding in its complete structural assignment.

Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton spin-spin coupling, indicating adjacent protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton and directly bonded carbon atoms, providing information about C-H connectivity.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments show correlations between protons and carbons separated by two or three bonds, which is vital for establishing long-range connectivity and quaternary carbon assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about spatial proximity between protons, which is crucial for determining the relative stereochemistry of the molecule.

These advanced NMR techniques, in conjunction with ¹H and ¹³C NMR, allow for a comprehensive understanding of this compound's complex bicyclic structure, including its vinyl and isopropenyl groups. vulcanchem.com

Computational NMR Prediction and Verification for this compound Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of organic compounds. Computational NMR prediction involves calculating NMR chemical shifts for various possible stereoisomers and comparing these predicted values with experimental NMR data. This approach is particularly valuable for complex molecules where traditional spectroscopic methods might not provide unequivocal stereochemical assignments. While specific studies detailing computational NMR prediction and verification for this compound's stereochemistry were not found in the search results, the absolute configuration of this compound is often indicated in its IUPAC name (e.g., (6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran or (5R,6R)-rel-) wikidata.orgkoreamed.orgthegoodscentscompany.comontosight.ainih.govfda.gov. This suggests that its stereochemistry has been rigorously determined, and computational NMR methods could be a complementary or confirmatory tool in such analyses.

Advanced Mass Spectrometry (MS) for this compound and its Metabolites

Mass spectrometry (MS) plays a crucial role in the identification, characterization, and quantitative analysis of this compound and its related metabolites. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for the analysis of volatile components, including this compound, in essential oils researchgate.netwikidata.orgthegoodscentscompany.comthegoodscentscompany.comphcog.comkoreamed.orgnih.govthegoodscentscompany.comfishersci.cauni-freiburg.dewikipedia.org.

This compound has been identified as a metabolite formed through the thermal rearrangement of furanodiene (a Cope rearrangement) thegoodscentscompany.comfishersci.cauni-freiburg.dewikipedia.orgthegoodscentscompany.com. Furthermore, this compound has been recognized as a significant metabolite of curcumol (B1669341), formed via phase I metabolism involving dehydration and desaturation reactions in models like the liver S9 fraction sigmaaldrich.com.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of compounds and their fragments. This precision helps in unequivocally identifying molecular ions and their characteristic fragmentation patterns. For this compound, HRMS can confirm its molecular formula (C₁₅H₂₀O) and distinguish it from other compounds with similar nominal masses wikidata.orgwikidata.orgthegoodscentscompany.comontosight.ainih.govthegoodscentscompany.com.

Fragmentation pathway analysis, often performed with HRMS, involves studying the characteristic ions produced when a molecule breaks apart in the mass spectrometer. This provides valuable structural information. For instance, the base-peak fragmentation of this compound has been reported at 108 m/z nih.gov. In the context of curcumol metabolism, this compound was tentatively identified as a characteristic metabolite in phase I reactions by dehydration and desaturation, with a parent molecular ion of m/z 217 (likely [M+H]⁺) sigmaaldrich.com. Advanced techniques like Orbitrap-LC-MS/MS and UHPLC-Q-Orbitrap-HRMS are utilized for comprehensive metabolite profiling and the elucidation of fragmentation patterns, aiding in the identification of both known and unknown compounds wikidata.orgsigmaaldrich.comontosight.ainih.gov.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the isolation of a precursor ion and its subsequent fragmentation to produce characteristic product ions. This technique is highly effective for identifying and characterizing metabolites, even in complex biological matrices.

GC-MS/MS has been employed for the comparative analysis and identification of metabolites, including this compound, in different parts of Curcuma aeruginosa thegoodscentscompany.comnih.gov. Similarly, LC-MS/MS and UHPLC-Q-Orbitrap-MS/MS are widely used for metabolite profiling and fingerprinting in various Curcuma species, enabling the identification of numerous terpenoids, including this compound and its related compounds wikidata.orgontosight.ai. These methods are crucial for understanding the metabolic fate of compounds like this compound in biological systems, as demonstrated in studies characterizing curcumin (B1669340) metabolites in rats using UHPLC-ESI-QTOF-MS and LC-MS/MS nih.govlipidmaps.orgnih.gov.

Chiroptical Spectroscopic Methods for this compound Absolute Configuration (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. The resulting CD or ORD spectra provide unique fingerprints that can be correlated with specific three-dimensional arrangements of atoms. While the PubChem entries for this compound often specify its absolute configuration (e.g., (6S) or (5R,6R)-rel-) wikidata.orgkoreamed.orgthegoodscentscompany.comontosight.ainih.govfda.gov, direct research findings detailing the application of CD or ORD spectroscopy specifically for this compound's absolute configuration were not found in the provided search results. Nonetheless, these methods are standard and highly effective for such determinations in natural products chemistry, and their application would be critical for confirming or establishing the stereochemistry of this compound.

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is considered the gold standard for the unequivocal determination of the atomic and molecular structure of crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, crystallographers can reconstruct a precise three-dimensional map of the electron density, revealing the positions of atoms, bond lengths, and angles. This method provides definitive proof of molecular structure and stereochemistry. While X-ray crystallography is a powerful technique for structural elucidation, the successful application requires the formation of high-quality single crystals of the compound. No direct reports of an X-ray crystal structure specifically for this compound were found in the search results. However, the crystal structure of related compounds, such as curcumin (also from Curcuma longa), has been determined by X-ray crystallographic methods samipubco.com. If suitable crystals of this compound could be obtained, X-ray crystallography would provide the most definitive structural information, complementing and validating data obtained from other spectroscopic techniques.

Compound Names and PubChem CIDs

Biosynthesis of Curzerene

Elucidation of Proposed Biosynthetic Pathways of Curzerene (B231402) (e.g., Isoprenoid Pathways)

The biosynthesis of this compound, like other sesquiterpenes, initiates from the isoprenoid pathway, which operates through two main routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway mdpi.compoisson.com.br. In plants, the MVA pathway primarily functions in the cytosol and is responsible for synthesizing sesquiterpene precursors, including farnesyl pyrophosphate (FPP) mdpi.compoisson.com.brresearchgate.net. FPP (C15H28O7P2) serves as the direct precursor for all sesquiterpenes mdpi.compoisson.com.brwikipedia.orgresearchgate.netmcw.edunih.govnih.gov. While the MEP pathway is plastid-located and mainly synthesizes monoterpene precursors, intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) can be transported from plastids to the cytosol for sesquiterpene synthesis mdpi.compoisson.com.br.

This compound is often found alongside other sesquiterpenoids like germacrone (B1671451) in plants such as Curcuma zeodaria and Smyrnium olusatrum nih.govdntb.gov.uaresearchgate.net. Germacrone (C15H22O) is a germacrane (B1241064) sesquiterpenoid and a natural product found in traditional medicinal plants of the Zingiberaceae family nih.govnih.govwikipedia.orgfishersci.cawikidata.org. The synthesis of certain terpene furans, structurally related to this compound, has been achieved from precursors like 4,5-epoxygermacrone (B3028779) via cascade reactions, suggesting a potential biosynthetic relationship or shared intermediate in some pathways acs.org.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

The pivotal intermediate in this compound biosynthesis is farnesyl pyrophosphate (FPP) mdpi.compoisson.com.brwikipedia.orgresearchgate.net. FPP is a 15-carbon isoprenoid chain attached to a diphosphate (B83284) group nih.govvulcanchem.com. The conversion of FPP into various sesquiterpenes is catalyzed by a diverse family of enzymes known as terpene synthases researchgate.net. These enzymes facilitate the cyclization and rearrangement of the FPP molecule to form the characteristic carbon skeletons of sesquiterpenes, followed by further modifications such as oxidation, reduction, or cyclization to yield the final product, this compound. While the specific enzyme directly catalyzing the formation of this compound from FPP or a subsequent intermediate has not been explicitly detailed in the provided literature, the general mechanism involves terpene synthases. Germacrone, a sesquiterpene, is a known component of the essential oils where this compound is also found, and its structural similarity suggests it could be a key intermediate or a closely related compound in the complex network of sesquiterpene biosynthesis within these plants nih.govdntb.gov.uaresearchgate.net.

Genetic and Molecular Regulation of this compound Biosynthesis in Producing Organisms

The production of this compound in plants is subject to genetic and molecular regulation, influencing its accumulation and chemical composition. Studies on Curcuma species, such as Curcuma longa and Curcuma wenyujin, have revealed significant insights into this regulation researchgate.netdntb.gov.uaresearchgate.netplos.org. Transcriptome analyses have shown considerable differences in gene expression between different varieties or developmental stages of these plants, directly correlating with variations in the content of volatile oils, including this compound researchgate.netdntb.gov.uaplos.org.

Chemoenzymatic and Biotechnological Approaches for this compound Production

The increasing demand for natural products and the complexities of their extraction from natural sources have spurred interest in chemoenzymatic and biotechnological approaches for their production. Biotechnological methods, including metabolic engineering and transgenic approaches, offer environmentally friendly alternatives to traditional extraction methods, potentially leading to higher quality products without concerns related to climate conditions, supply shortages, or plant diseases poisson.com.brresearchgate.netresearchgate.net.

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, is another powerful strategy for producing complex natural products acs.orgnih.govmdpi.com. Enzymes offer unparalleled regio-, chemo-, and enantioselectivity, often achieving transformations that are difficult or impossible through traditional chemical synthesis nih.govmdpi.com. This hybrid approach can streamline the synthesis of complex molecules, offering higher selectivity, better yields, and easier product purification compared to purely chemical methods mdpi.com. The application of chemoenzymatic strategies to terpene furans, such as this compound, highlights the potential for developing efficient and sustainable production routes acs.org.

Chemical Synthesis of Curzerene and Its Analogues

Total Synthesis Strategies for Curzerene (B231402)

The total synthesis of complex natural products like this compound involves intricate multi-step pathways designed to construct the target molecule from simpler, readily available precursors. While specific detailed synthetic routes for this compound itself are not widely published in the available literature, the general strategies employed for such terpenoids rely on established principles of organic synthesis.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is conceptually disassembled, step by step, into simpler starting materials nih.govamazon.com. This process involves identifying key disconnections and functional group interconversions (FGIs) that simplify the molecular structure nih.gov. For a complex terpenoid like this compound (C₁₅H₂₀O), a retrosynthetic approach would typically involve:

Identification of Key Functional Groups and Stereocenters: this compound possesses a benzofuran (B130515) core, a vinyl group, and an isopropenyl group, along with multiple chiral centers wikipedia.orgmdpi.com. The stereochemistry at these centers is crucial for its biological activity and would need to be precisely controlled during synthesis.

Strategic Disconnections: Breaking down the molecule into smaller, more manageable fragments. For polycyclic structures, this often involves cleaving bonds that simplify the ring system or lead to known, accessible synthons. The benzofuran ring and the attached unsaturated side chains would be primary targets for such disconnections.

Functional Group Interconversions (FGIs): Transforming functional groups to enable desired disconnections or to prepare for subsequent synthetic steps. This might involve oxidation, reduction, or protection/deprotection strategies.

Convergent vs. Linear Synthesis: Aiming for a convergent synthesis where multiple complex fragments are synthesized separately and then coupled in a late stage, which is generally more efficient than a linear approach nih.govthegoodscentscompany.com.

The goal of retrosynthetic analysis is to simplify the target molecule, minimize complexity, and identify routes that promise high yields nih.gov.

Given that natural products often exhibit specific biological activities tied to their absolute stereochemistry, enantioselective and stereoselective methodologies are paramount in their total synthesis thegoodscentscompany.com. This compound, with its defined stereocenters, would necessitate such control.

Enantioselective Synthesis: Aims to produce one enantiomer of a chiral compound in unequal amounts, ideally exclusively thegoodscentscompany.comuni.lu. This is critical for natural products, as different enantiomers can have vastly different biological effects.

Stereoselective Synthesis: Refers to reactions where one stereoisomer is formed preferentially over others uni.lu. This includes diastereoselective reactions, which control the relative stereochemistry between multiple chiral centers.

Common strategies for achieving enantioselectivity and stereoselectivity include:

Chiral Pool Approach: Utilizing readily available enantiopure starting materials (e.g., amino acids, carbohydrates) to establish stereocenters in the target molecule thegoodscentscompany.com.

Chiral Auxiliaries: Employing an enantiopure group temporarily attached to the substrate to direct the formation of new stereocenters, which is later removed thegoodscentscompany.com.

Enantioselective Catalysis: Using a chiral catalyst (in substoichiometric amounts) to induce asymmetry in the product from an achiral or racemic starting material thegoodscentscompany.comwikidata.orgnih.gov. This is often the most atom-economical and efficient approach. Examples include asymmetric dihydroxylation and various metal-catalyzed reactions colab.ws.

For this compound, the synthesis would likely involve methods to control the stereochemistry of the vinyl and isopropenyl groups relative to the benzofuran core, potentially through reactions such as asymmetric hydrogenations, epoxidations, or cyclizations.

While specific reaction sequences for this compound are not detailed in the search results, the synthesis of complex terpenoids generally involves a repertoire of powerful organic reactions. Key methodologies would likely include:

Carbon-Carbon Bond Formation: Reactions such as Grignard reactions, aldol (B89426) condensations, Wittig reactions, and various cross-coupling reactions (e.g., Suzuki, Heck) are essential for building the carbon skeleton.

Cyclization Reactions: Forming the benzofuran ring system and any other cyclic motifs. This could involve intramolecular reactions, radical cyclizations, or cycloaddition reactions (e.g., Diels-Alder).

Functional Group Transformations: Interconverting functional groups to facilitate subsequent steps or to introduce specific functionalities (e.g., oxidation of alcohols to ketones, reduction of double bonds) nih.gov.

Protecting Group Chemistry: Temporarily masking reactive functional groups to prevent unwanted side reactions during multi-step syntheses colab.ws.

The choice of specific reactions would be dictated by the retrosynthetic plan, aiming for efficiency, selectivity, and high yields at each step.

Molecular Mechanisms of Biological Action of Curzerene

Cellular and Subcellular Effects of Curzerene (B231402)

This compound demonstrates significant cellular and subcellular effects, primarily by modulating pathways related to cell proliferation, apoptosis, and inflammation.

Modulation of Cellular Proliferation and Apoptosis Pathways by Curzerenethis compound has been extensively studied for its ability to influence cellular proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. These effects are crucial to its observed anti-tumor efficacyscielo.org.mxscielo.org.mxnih.govresearchgate.netmedchemexpress.comvulcanchem.comchemsrc.comresearchgate.netmdpi.com.

Cell Cycle Arrest Induction (e.g., G2/M phase)A key mechanism of this compound's anti-proliferative action involves its capacity to induce cell cycle arrest. Studies have consistently shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle in various cancer cell lines, including human hepatocellular carcinoma (HCC) cells (Huh7 and HCCLM3) and SPC-A1 human lung adenocarcinoma cellsscielo.org.mxscielo.org.mxnih.govresearchgate.netmedchemexpress.comvulcanchem.com. This arrest prevents cells from progressing through division, thereby inhibiting their proliferation. The induction of G2/M phase arrest by this compound is associated with the downregulation of critical cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1)scielo.org.mxscielo.org.mxnih.govvulcanchem.com. For instance, in SPC-A1 cells, treatment with 100 µM this compound significantly increased the percentage of cells in the G2/M phase compared to control groupsresearchgate.netmedchemexpress.comvulcanchem.com.

Table 1: this compound's Effect on Cell Cycle Distribution (G2/M Phase Arrest)

| Cell Line | This compound Concentration (µM) | G2/M Phase Percentage (%) | Reference |

| SPC-A1 | Control (0) | 9.26 | researchgate.netmedchemexpress.comvulcanchem.com |

| SPC-A1 | 100 | 17.57 | researchgate.netmedchemexpress.comvulcanchem.com |

Apoptotic Cascade Activation (e.g., Caspases, PARP, BCL-2 family)this compound actively promotes apoptosis through the activation of the intrinsic apoptotic cascadescielo.org.mxscielo.org.mxnih.govmedchemexpress.comvulcanchem.comchemsrc.comresearchgate.net. This process is characterized by specific molecular events. Research indicates that this compound treatment leads to a notable upregulation of pro-apoptotic proteins, including Bax, cleaved Caspase-3, and cleaved Poly (ADP-ribose) polymerase (PARP)scielo.org.mxscielo.org.mxnih.govvulcanchem.comresearchgate.net. Concurrently, this compound causes a reduction in the expression levels of anti-apoptotic proteins, such as Bcl-2scielo.org.mxscielo.org.mxnih.govvulcanchem.comresearchgate.net. The BCL-2 family of proteins plays a pivotal role in regulating mitochondrial apoptosis by controlling the permeabilization of the outer mitochondrial membrane, which is a decisive step leading to the release of activators of the caspase cascade into the cytosol, ultimately resulting in cell deathresearchgate.net. For example, in Huh7 and HCCLM3 cells, this compound at concentrations of 20 µM and 40 µM significantly elevated the apoptotic rate in a dose-dependent mannerscielo.org.mxscielo.org.mx.

Table 2: this compound's Effect on Apoptotic Rate in HCC Cells

| Cell Line | This compound Concentration (µM) | Apoptotic Rate (%) | Reference |

| Huh7 | Control (0) | Baseline | scielo.org.mxscielo.org.mx |

| Huh7 | 20 | 12.08 | scielo.org.mxscielo.org.mx |

| Huh7 | 40 | 20.82 | scielo.org.mxscielo.org.mx |

| HCCLM3 | Control (0) | Baseline | scielo.org.mxscielo.org.mx |

| HCCLM3 | 20 | 12.27 | scielo.org.mxscielo.org.mx |

| HCCLM3 | 40 | 21.26 | scielo.org.mxscielo.org.mx |

Effects on Proliferative Markers (e.g., PCNA, Ki67)Beyond cell cycle arrest and apoptosis induction, this compound also impacts the expression of key cellular proliferative markers. Studies have demonstrated that this compound treatment leads to a significant reduction in the protein expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki67scielo.org.mxscielo.org.mxnih.govresearchgate.netvulcanchem.commdpi.comgoogle.com. These markers are widely recognized indicators of cellular proliferation. The observed downregulation of PCNA and Ki67 in this compound-treated cancer cells and xenograft tumors further supports its anti-proliferative activity, indicating a suppression of cell growth and divisionscielo.org.mxscielo.org.mxnih.govvulcanchem.com.

Table 3: this compound's Modulation of Apoptosis and Proliferation Markers

| Marker | Effect of this compound Treatment | Cell Lines/Context | Reference |

| Bax | Upregulation | HCC cells, Colorectal Cancer cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govvulcanchem.comresearchgate.net |

| Cleaved Caspase-3 | Upregulation | HCC cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govvulcanchem.com |

| Cleaved PARP | Upregulation | HCC cells, Colorectal Cancer cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govvulcanchem.comresearchgate.net |

| Bcl-2 | Downregulation | HCC cells, Colorectal Cancer cells | scielo.org.mxscielo.org.mxnih.govvulcanchem.comresearchgate.net |

| PCNA | Downregulation | HCC cells, SPC-A1 cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govresearchgate.netvulcanchem.commdpi.comgoogle.com |

| Ki67 | Downregulation | HCC cells, SPC-A1 cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govresearchgate.netvulcanchem.commdpi.comgoogle.com |

| CDK1 | Downregulation | HCC cells, SPC-A1 cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govvulcanchem.com |

| Cyclin B1 | Downregulation | HCC cells, SPC-A1 cells, xenograft tumors | scielo.org.mxscielo.org.mxnih.govvulcanchem.com |

Regulation of Inflammatory Signaling Pathways by Curzerenethis compound is recognized for its anti-inflammatory properties, a characteristic shared with other compounds derived from Curcuma speciesscielo.org.mxscielo.org.mxwikipedia.orgnih.govresearchgate.net.

Modulation of Nitric Oxide (NO) Release from Macrophages

This compound has been observed to modulate the release of nitric oxide (NO) from macrophages, which are crucial immune cells involved in inflammatory responses and pathogen elimination frontiersin.orgnih.govfrontiersin.org. Research indicates that low concentrations of this compound may inhibit the release of nitric oxide from macrophages, thereby influencing cell signaling and potentially contributing to anti-inflammatory effects nih.gov. For instance, in studies investigating its leishmanicidal potential, this compound indirectly activated macrophages, leading to increased nitric oxide levels frontiersin.org. Macrophages are known to produce NO via inducible nitric oxide synthase (iNOS) in response to stimuli, and NO plays a significant role as an effector molecule in their antimicrobial and cytotoxic activities frontiersin.orgnih.gov.

Antimicrobial and Antiprotozoal Mechanisms of this compound

This compound demonstrates antimicrobial and antiprotozoal properties through several distinct mechanisms, affecting the integrity of microbial cell membranes, modulating intracellular processes, and interfering with vital enzyme activities frontiersin.orgcymitquimica.comthegoodscentscompany.comnih.govscispace.complos.orgnih.govresearchgate.net.

One of the primary mechanisms by which this compound exerts its antimicrobial and antiprotozoal effects is by disrupting the integrity of parasite and fungal cell membranes frontiersin.orgnih.govscispace.complos.orgnih.gov. For fungi, this often involves the inhibition of ergosterol (B1671047) synthesis scispace.complos.orgnih.govlumenlearning.com. Ergosterol is a crucial sterol in fungal cell membranes, analogous to cholesterol in human cells, and its proper synthesis is vital for maintaining membrane fluidity and function lumenlearning.comjmb.or.kr. Inhibition of ergosterol synthesis leads to abnormal fungal cell membrane function or even cell rupture plos.orgjmb.or.kr. This compound's structural characteristics are believed to facilitate its interaction with microbial membranes, leading to their disruption and subsequent cell death nih.gov.

This compound can also modulate intracellular processes within parasites and host cells, such as macrophages, during infection frontiersin.orgthegoodscentscompany.comuni.lu. In the context of antiprotozoal activity, specifically against Leishmania amazonensis, this compound has been shown to indirectly activate macrophages, leading to an increase in lysosomal volume frontiersin.org. Lysosomes are organelles within macrophages that play a critical role in the degradation of pathogens through acid hydrolases and reactive oxygen species (ROS) mdpi.comembopress.org. An increase in lysosomal volume suggests enhanced phagocytic and degradative capacities of macrophages, contributing to the elimination of intracellular parasites frontiersin.orgmdpi.com.

Beyond membrane disruption, this compound also impacts microbial respiration and the activity of key enzymes essential for microbial survival scispace.complos.orgnih.gov. Studies on its antifungal activity, particularly against Fusarium graminearum, indicate that this compound, as a component of Curcuma longa extracts, can inhibit fungal respiration plos.orgnih.gov. This inhibition is linked to a decrease in the activities of succinate (B1194679) dehydrogenase (SDH) and NADH oxidase, which are critical enzymes in the fungal respiratory chain scispace.complos.orgnih.govnih.gov. The disruption of these enzyme activities suggests an interference with the energy metabolism pathways vital for microbial growth and proliferation plos.orgnih.gov.

Table 1: Effects of this compound (as part of Curcuma longa extract) on Fungal Enzyme Activities

| Enzyme | Effect of this compound (via C. longa extract) | Reference |

| Succinate Dehydrogenase (SDH) | Decreased activity | plos.orgnih.gov |

| NADH Oxidase | Decreased activity | plos.orgnih.gov |

| Ergosterol Synthesis | Inhibition | scispace.complos.org |

Antiviral Effects of this compound and Proposed Molecular Targets

This compound has demonstrated potential antiviral effects, with molecular docking studies suggesting its interaction with various viral targets nih.govresearchgate.netpreprints.orgnih.goveurekaselect.comresearchgate.net. For instance, in studies evaluating its inhibitory potential against SARS-CoV-2 (COVID-19), this compound showed binding affinities to key viral proteins, including the main protease, RNA-dependent RNA polymerase, Papain-like protease (PLpro), non-structural protein 15 (NSP15), and spike glycoprotein (B1211001) researchgate.netnih.goveurekaselect.comresearchgate.net. While its binding affinity was noted to be lower compared to some other compounds like Cannabidiol, these findings propose that this compound may exert antiviral effects by interfering with the functions of these critical viral components researchgate.netnih.goveurekaselect.com. Additionally, this compound has been investigated for its binding to human papillomavirus (HPV) targets, such as E6 Oncoprotein, E7 Oncoprotein, and L1 Major Capsid Protein, exhibiting stronger binding to E6 Oncoprotein and E7 Oncoprotein preprints.org.

Table 2: Proposed Molecular Targets of this compound in Antiviral Activity (Molecular Docking Studies)

| Viral Target (SARS-CoV-2) | Binding Affinity Range (kcal/mol) | Reference |

| Main Protease | 2.22-5.30 (general range for tested compounds) | researchgate.netnih.goveurekaselect.com |

| RNA-dependent RNA polymerase | 2.22-5.30 (general range for tested compounds) | researchgate.netnih.goveurekaselect.com |

| Papain-like protease (PLpro) | 2.22-5.30 (general range for tested compounds) | researchgate.netnih.goveurekaselect.com |

| Non-structural protein 15 (NSP15) | 2.22-5.30 (general range for tested compounds) | researchgate.netnih.goveurekaselect.com |

| Spike Glycoprotein | 2.22-5.30 (general range for tested compounds) | researchgate.netnih.goveurekaselect.com |

| Viral Target (HPV-16) | Binding Energy (kcal/mol) | Reference |

| E6 Oncoprotein | -6.2 | preprints.org |

| E7 Oncoprotein | -5.0 | preprints.org |

| L1 Major Capsid Protein | -3.0 | preprints.org |

Interaction of this compound with Specific Molecular Targets

This compound's biological activity is mediated by its ability to interact with and modulate the function of critical proteins, including those involved in the mTOR pathway, Glutathione S-Transferases, and Matrix Metalloproteinases.

This compound has been shown to significantly impact the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. Specifically, this compound treatment has been observed to inhibit the phosphorylation and activation of mTOR in glioblastoma cell lines, such as U251 and U87, leading to a downregulation of cell proliferation, invasion, and migration. nih.govnih.govvulcanchem.comresearchgate.net This inhibition of the mTOR pathway is considered a crucial mechanism underlying this compound's anti-proliferative effects. vulcanchem.comresearchgate.net

Furthermore, this compound demonstrates notable interactions with Glutathione S-Transferases (GSTs), a family of detoxification enzymes. It has been reported to downregulate the expression of Glutathione S-Transferase A1 (GSTA1) at both mRNA and protein levels in non-small cell lung cancer cells (SPC-A1). nih.govmedchemexpress.comchemfaces.comselleckchem.comselleckchem.com This downregulation of GSTA1 by this compound has been linked to the induction of cell apoptosis and G2/M cell cycle arrest in these cells. medchemexpress.comchemfaces.com Beyond cancer, the downregulation of GSTA1 by this compound has also been shown to increase triglyceride levels in HepG2 cells, indicating a broader metabolic influence. mdpi.com

In glioblastoma cells, this compound specifically inhibits the expression and activity of Glutathione S-Transferase A4 (GSTA4). nih.govnih.govvulcanchem.comfrontiersin.org GSTA4 plays a vital role in protecting cells from oxidative stress by catalyzing the detoxification of 4-hydroxynonenal (B163490) (4-HNE), a toxic product of lipid peroxidation. nih.govvulcanchem.comfrontiersin.org By inhibiting GSTA4, this compound leads to increased intracellular levels of 4-HNE, which in turn promotes apoptosis in tumor cells. nih.govvulcanchem.com

This compound's enzymatic modulation extends to Matrix Metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix degradation, which is crucial for processes like cell migration and invasion, particularly in cancer progression. Research indicates that this compound inhibits the expression of Matrix Metalloproteinase 9 (MMP9) in glioblastoma cells (U251 and U87). nih.govnih.govvulcanchem.com This inhibition of MMP9 contributes to the observed reduction in the invasion and migration capabilities of these malignant cells. nih.govnih.gov

As previously mentioned, this compound modulates the activity and expression of GSTA1 and GSTA4. For GSTA1, this compound acts as an inhibitor by downregulating its mRNA and protein expression medchemexpress.comchemfaces.comselleckchem.comselleckchem.com, which can lead to increased lipid droplet accumulation in hepatic cells mdpi.com. For GSTA4, this compound's inhibitory action on its expression and activity results in impaired detoxification of 4-HNE, thereby contributing to the induction of apoptosis in glioblastoma cells nih.govvulcanchem.com.

While extensive experimental biophysical characterization studies (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) for this compound's direct binding to mTOR, GSTs, or MMPs are not extensively detailed in the provided literature, computational approaches like molecular docking have been utilized to predict and characterize its interactions with certain protein targets. For instance, in silico studies have explored this compound's binding affinities with Human Papillomavirus (HPV) oncoproteins E6 and E7, demonstrating significant binding energies. preprints.org These computational analyses quantify the efficiency of ligand-protein interactions using thermodynamic parameters like Gibbs free energy of binding (ΔG), where more negative ΔG values indicate stronger and more favorable binding. preprints.org Such in silico methods provide insights into potential binding sites and interaction patterns, suggesting that hydrogen bonds and van der Waals forces often contribute to specific binding. researchgate.netpreprints.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

This compound is a sesquiterpene characterized by its bicyclic structure (C15H20O). wikipedia.orgcymitquimica.comnih.gov The inherent structural features of sesquiterpenoids often contribute to their diverse biological activities. While the provided information highlights this compound's bioactivity, detailed systematic Structure-Activity Relationship (SAR) studies involving modifications of the this compound scaffold or comparative analyses with its analogues to pinpoint specific functional groups responsible for its observed effects are not extensively elaborated.

There is no explicit information in the provided search results regarding Quantitative Structure-Activity Relationship (QSAR) modeling specifically applied to this compound derivatives. QSAR studies typically involve developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, aiming to predict the activity of new, untested compounds and to identify structural determinants of activity. While molecular docking has been used for this compound's interactions with certain targets researchgate.netpreprints.org, comprehensive QSAR modeling for this compound's primary biological targets (mTOR, GSTs, MMPs) or its analogues is not detailed.

Advanced Analytical Methodologies for Curzerene Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Curzerene (B231402) Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of compounds in complex mixtures, including sesquiterpenoids like this compound. While specific detailed HPLC methods solely for this compound quantification are not extensively documented in the provided search results, the principles of HPLC method development and validation are universally applicable to such compounds.

Method development for this compound quantification via HPLC would typically involve selecting a suitable stationary phase, commonly a reversed-phase C18 column, given this compound's relatively non-polar nature hznu.edu.cnnih.govresearchgate.netnorman-network.com. The mobile phase would likely consist of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water, often acidified with orthophosphoric acid to optimize peak shape and separation) hznu.edu.cnnorman-network.com. Detection of this compound would typically be achieved using a UV-Visible detector, as aromatic compounds possess characteristic UV absorption spectra hznu.edu.cnresearchgate.netnorman-network.com. For instance, methods for related compounds often use detection wavelengths around 254 nm hznu.edu.cnresearchgate.netnorman-network.com.

Method validation is a critical step to ensure the reliability and robustness of the developed HPLC method, adhering to guidelines such as those from the International Conference on Harmonization (ICH) hznu.edu.cnnih.govresearchgate.net. Key validation parameters include:

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and detector response over a specified range hznu.edu.cnresearchgate.netnorman-network.com.

Accuracy: Assessing the closeness of agreement between the true value and the measured value, often expressed as recovery percentage hznu.edu.cnresearchgate.netnorman-network.com.

Precision: Evaluating the reproducibility of the method under the same operating conditions (repeatability, intra-day precision) and over a period of time or between different analysts/equipment (intermediate precision, inter-day precision) hznu.edu.cnresearchgate.netnorman-network.comwikidata.org.

Specificity: Confirming that the method can accurately measure the analyte in the presence of other components in the sample matrix hznu.edu.cnnih.govresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively hznu.edu.cnnih.govresearchgate.net.

The application of a validated HPLC method would enable precise and accurate quantification of this compound in various samples, contributing to quality control and research into its natural distribution.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for this compound Profiling

Gas Chromatography (GC) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the profiling and quantification of volatile and semi-volatile compounds like this compound, particularly in essential oils and complex plant extracts wikidata.orgplantaedb.comnih.govresearchgate.netnih.govtcmsp-e.com. GC separates components based on their volatility and interaction with the stationary phase, while MS provides structural information and enables identification.

GC-MS has been extensively used to characterize the chemical composition of myrrh essential oil, where this compound is often identified as a major component nih.govresearchgate.netnih.gov. Studies have reported this compound constituting a significant percentage of myrrh essential oil, with values ranging from 24.99% to 33.57% nih.govresearchgate.net. Other notable components often co-occurring with this compound in these analyses include beta-elemene, methoxyfuranodiene, and alpha-pinene (B124742) researchgate.netnih.gov.

Typical GC-MS conditions for this compound analysis involve the use of capillary columns (e.g., 5% phenyl methyl siloxane coated, 30 m x 0.25 mm i.d.) wikidata.org. Helium is commonly used as the carrier gas nih.gov. Injection techniques, such as pulsed splitless injection, are often employed for sample introduction wikidata.org. The oven temperature program is crucial for effective separation, typically starting at a lower temperature and ramping up to ensure elution of both volatile and less volatile compounds wikidata.org. Mass spectrometry detection in selected ion monitoring (SIM) mode can enhance sensitivity for quantification nih.gov.

Research findings highlight the utility of GC-MS for:

Chemical Profiling: Identifying the full spectrum of volatile compounds in a sample researchgate.nettcmsp-e.com.

Quantitative Determination: Precisely measuring the concentration of this compound and other sesquiterpenoids wikidata.orgnih.gov.

Optimization for Stability: Considering both resolution and stability of analytes during method optimization, as some volatile components can be heat-labile wikidata.org.

An example of this compound's prevalence in Commiphora myrrha essential oil, as determined by GC-MS, is shown in the table below:

| Compound | Percentage in Commiphora myrrha Essential Oil (%) | Source |

| This compound | 24.99 - 33.57 | nih.govresearchgate.net |

| Beta-Elemene | 5.80 - 21.75 | nih.govresearchgate.net |

| Methoxyfuranodiene | 5.42 | researchgate.net |

| Alpha-Pinene | Not specified, but a key volatile compound | nih.gov |

This demonstrates GC-MS's capability to provide detailed compositional analysis, making it a cornerstone in this compound research.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis of this compound

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents an advanced analytical technique offering superior speed, resolution, and sensitivity compared to conventional HPLC-MS, making it highly suitable for trace analysis of compounds like this compound in complex and low-concentration matrices. The "tandem mass spectrometry" (MS/MS) component provides enhanced selectivity and specificity by performing multiple stages of mass analysis, which is crucial for distinguishing this compound from isobaric interferences and for confirming its identity.

The advantages of UPLC-MS/MS for this compound trace analysis include:

High Sensitivity: UPLC systems operate at higher pressures with smaller particle columns, leading to sharper peaks and increased signal-to-noise ratios, allowing for the detection and quantification of this compound at picogram levels. This is particularly beneficial for analyzing this compound in biological samples or environmental matrices where its concentration might be very low.

Improved Resolution and Speed: The enhanced chromatographic separation achieved by UPLC, combined with rapid scanning capabilities of modern mass spectrometers, allows for faster analysis times without compromising separation quality.

Specificity and Confirmation: MS/MS provides characteristic fragmentation patterns for this compound, enabling unambiguous identification even in highly complex samples and reducing the risk of false positives. This is vital for impurity identification and quantification.

Complex Matrix Analysis: UPLC-MS/MS is adept at handling complex matrices, minimizing matrix effects, and ensuring accurate quantification of trace analytes.

While specific UPLC-MS/MS methods for this compound were not explicitly detailed in the provided search results, the general capabilities of this technique make it an ideal choice for sensitive and selective trace analysis of this compound, for example, in pharmacokinetic studies, metabolic profiling, or environmental monitoring.

Spectrophotometric and Spectrofluorometric Assays for this compound Analysis

Spectrophotometric and spectrofluorometric assays offer relatively simple, rapid, and cost-effective methods for the analysis of compounds that possess chromophores (absorb UV-Vis light) or fluorophores (emit fluorescence). This compound, being an aromatic terpenoid, is expected to exhibit characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum, making spectrophotometric analysis a plausible approach wikidata.org.

Spectrophotometric Assays: These methods involve measuring the absorbance of light by a solution of this compound at a specific wavelength (λmax) where it exhibits maximum absorption. The concentration of this compound can then be determined using Beer-Lambert's Law, which states that absorbance is directly proportional to concentration. While no specific spectrophotometric assay for this compound was found in the provided results, such methods are commonly developed for compounds with suitable chromophores. Method development would involve identifying the optimal wavelength for maximum absorption and ensuring linearity of response over the desired concentration range.

Spectrofluorometric Assays: These assays measure the intensity of emitted fluorescence after a compound absorbs light at a specific excitation wavelength. If this compound or a derivative formed from a reaction with a reagent exhibits fluorescence, spectrofluorometry could offer a highly sensitive analytical tool. These methods are known for their high sensitivity, often achieving lower detection limits than spectrophotometric methods. Similar to spectrophotometry, method development would focus on optimizing excitation and emission wavelengths, pH, and reagent concentrations if a derivatization reaction is involved.

The simplicity and accessibility of spectrophotometric and spectrofluorometric techniques make them attractive for routine analysis and preliminary screening, particularly in quality control settings where high-throughput analysis is desired, provided this compound possesses the necessary optical properties or can be reacted to form a measurable chromophore or fluorophore.

Development of Immunoassays and Biosensors for this compound Detection

The development of immunoassays and biosensors for this compound detection represents an advanced frontier in analytical chemistry, offering high specificity, sensitivity, and the potential for rapid, on-site analysis. These methods leverage biological recognition elements, typically antibodies, to selectively bind to the target analyte.

Immunoassays: These analytical tests are based on the highly specific binding between an antibody and its corresponding antigen (in this case, this compound). Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) could be adapted for this compound. The core principle involves immobilizing either the antibody or the antigen on a solid surface, followed by competitive or non-competitive binding reactions and detection using enzyme-linked secondary antibodies or other labels. Immunoassays are known for their ability to measure key compounds at very low concentrations, even in complex biological samples.

Biosensors: Biosensors integrate a biological recognition element (like an antibody) with a transducer that converts the biological interaction into a measurable signal (e.g., electrical, optical, or mass change). For this compound, a biosensor could be developed by immobilizing anti-Curzerene antibodies onto a transducer surface. When this compound binds to these antibodies, a change in the physical or chemical properties of the sensor surface is detected and converted into an electrical signal. Electrochemical biosensors, for instance, measure changes in electrical properties upon analyte binding, offering label-free detection.

The development of immunoassays and biosensors for this compound would involve:

Antibody Production: Generating highly specific antibodies against this compound. This might require conjugating this compound (a small molecule) to a carrier protein to make it immunogenic.

Sensor Design and Fabrication: Designing a suitable sensor platform and immobilizing the antibodies effectively while maintaining their activity.

Signal Transduction: Selecting an appropriate transducer mechanism (e.g., electrochemical, optical, piezoelectric) to convert the binding event into a quantifiable signal.

Validation: Rigorous validation to ensure sensitivity, specificity, accuracy, and robustness for this compound detection in relevant matrices.

While no specific this compound immunoassay or biosensor development was found in the provided search results, the principles of these technologies are well-established and offer promising avenues for highly specific and rapid detection of this compound, particularly for applications requiring high-throughput screening or point-of-care analysis.

Computational and Chemoinformatics Applications in Curzerene Research

Molecular Docking Studies of Curzerene (B231402) with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interaction between a small molecule ligand, such as this compound, and its protein target.

Recent research has utilized molecular docking to investigate the anticancer mechanism of this compound. In a study focused on colorectal cancer (CRC), the binding ability of this compound with mitogen-activated extracellular signal-regulated kinase (MEK) proteins was investigated. nih.gov The MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. The docking results from this study suggested that this compound could effectively bind to MEK proteins, providing a structural basis for its observed inhibitory effect on the signaling pathway. nih.gov This in silico analysis supported the experimental findings that this compound induces apoptosis in CRC cells by inhibiting the MEK/ERK pathway. nih.gov

The specific interactions and binding affinities predicted by such studies are crucial for understanding how this compound exerts its biological effects and for guiding the design of more potent analogues.

Table 1: Illustrative Molecular Docking Data for this compound with MEK Protein

| Parameter | Description | Value/Finding | Reference |

|---|---|---|---|

| Target Protein | The biological macromolecule targeted by the ligand. | Mitogen-activated extracellular signal-regulated kinase (MEK) | nih.gov |

| Ligand | The small molecule being docked into the target protein. | This compound | nih.gov |

| Docking Outcome | The primary conclusion from the docking simulation. | This compound demonstrated effective binding to MEK proteins. | nih.gov |

| Predicted Mechanism | The biological pathway implicated by the docking interaction. | Inhibition of the MEK/ERK signaling pathway. | nih.gov |

Molecular Dynamics (MD) Simulations to Elucidate this compound-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.govnih.gov By simulating the behavior of the this compound-target complex in a virtual aqueous environment, researchers can assess the stability of the binding pose predicted by docking, identify key conformational changes, and calculate binding free energies. researchgate.netnih.gov

Currently, specific MD simulation studies exclusively focused on this compound with its biological targets are not extensively documented in publicly available literature. However, this technique represents a critical next step following docking studies. A typical MD simulation protocol for a this compound-protein complex would involve:

System Setup: Placing the docked this compound-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a defined period (typically nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to evaluate parameters like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible protein regions, and the number and type of intermolecular interactions (e.g., hydrogen bonds) over time.

Such simulations would provide deeper insights into the persistence and nature of the interactions between this compound and its target, validating and refining the hypotheses generated from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are crucial chemoinformatics tools for optimizing a lead compound. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific biological target.

As of now, dedicated QSAR and pharmacophore modeling studies centered on the this compound scaffold for the systematic optimization of its activity have not been widely published. The development of such models would require a dataset of this compound analogues with corresponding biological activity data.

A prospective workflow for this research would involve:

Dataset Compilation: Synthesizing or gathering a series of this compound derivatives and measuring their biological activity (e.g., IC50 values) against a specific target.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Generation: Using statistical methods to build a QSAR equation linking the descriptors to activity or generating a 3D pharmacophore model from the most active compounds.

Model Validation: Rigorously validating the model's predictive power using internal and external test sets of molecules.

A validated QSAR or pharmacophore model would be invaluable for predicting the activity of new, unsynthesized this compound analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more potent derivatives.

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often guided by pharmacophore models or docking protocols, allows researchers to evaluate thousands or even millions of molecules computationally, significantly reducing the time and cost associated with experimental high-throughput screening.

Specific research detailing large-scale virtual screening campaigns or the design of virtual libraries based on the this compound scaffold is limited. However, this represents a significant area of opportunity. A virtual library of this compound analogues could be designed by enumerating various chemical modifications at different positions on the this compound core structure. This process, known as scaffold decoration, can generate a vast number of novel virtual compounds. nih.govchalmers.se

These virtual libraries could then be screened in silico against targets of interest (such as MEK) to filter for candidates with high predicted binding affinity and favorable drug-like properties. The top-scoring hits from the virtual screen would then become high-priority candidates for chemical synthesis and subsequent in vitro biological evaluation. This strategy streamlines the lead optimization process by focusing resources on compounds with the highest probability of success.

Application of Cheminformatics Databases and Tools for this compound Chemical Space Exploration

Cheminformatics databases are essential repositories of chemical and biological information that serve as the foundation for any computational research on a compound like this compound. mdpi.com Major public databases such as PubChem, ChEMBL, and ZINC provide a wealth of information, including chemical structures, physicochemical properties, and links to relevant scientific literature.

This compound is cataloged in these databases, providing researchers with standardized identifiers (like CAS number 17910-09-7) and a collection of computed molecular properties. nih.govthegoodscentscompany.com This curated data is the starting point for exploring the "chemical space" around this compound. mdpi.com Chemical space exploration tools use molecular descriptors and dimensionality reduction techniques to visualize the distribution of compounds based on their structural and physicochemical features. unibe.ch

By placing this compound within the context of larger compound libraries (e.g., all known natural products or approved drugs), researchers can:

Assess its novelty and drug-likeness.

Identify structurally similar compounds with known biological activities, which may suggest new potential targets for this compound.

Analyze the diversity of known this compound derivatives and identify underexplored areas for the design of new analogues.

These tools are fundamental for contextualizing this compound within the broader landscape of pharmacologically active molecules and for formulating new hypotheses for further computational and experimental investigation.

Table 2: Computed Physicochemical Properties of this compound from PubChem

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H22O | nih.gov |

| Molecular Weight | 218.33 g/mol | nih.gov |

| XLogP3 | 4.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 13.1 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

Future Perspectives and Emerging Trends in Curzerene Research

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Curzerene (B231402) Mechanistic Studies

To date, the mechanistic studies of this compound have laid a foundational understanding of its biological activities. However, a deeper, more holistic view of its mechanism of action can be achieved through the integration of omics technologies. Proteomics and metabolomics, in particular, offer the potential to uncover the complex cellular responses to this compound treatment.

Proteomics: This involves the large-scale study of proteins, their structures, and functions. mdpi.com Quantitative proteomics can be employed to create a comprehensive profile of the changes in protein expression within cells or tissues upon exposure to this compound. mdpi.com For instance, techniques like mass spectrometry-based proteomics can identify specific protein targets of this compound and elucidate how it modulates cellular signaling pathways. youtube.com This approach could reveal novel mechanisms of action beyond what is currently known and identify biomarkers to monitor the efficacy of this compound in preclinical and clinical settings.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. scispace.com By analyzing the metabolome, researchers can gain insights into the metabolic pathways affected by this compound. plos.org NMR and mass spectrometry-based metabolomics can identify and quantify endogenous metabolites, providing a functional readout of the physiological state of a cell or organism in response to this compound. plos.org This can help to understand its effects on cellular metabolism and identify metabolic biomarkers associated with its therapeutic effects. The integration of these omics technologies will provide a systems-level understanding of this compound's mechanism of action, paving the way for more targeted and effective therapeutic applications.

Exploration of Novel Synthetic Routes and Biosynthetic Engineering for this compound Production

The natural abundance of this compound can be variable, making the exploration of alternative production methods crucial for ensuring a stable and scalable supply for research and potential therapeutic use.

Novel Synthetic Routes: The development of innovative synthetic strategies in medicinal chemistry is a key area of future research. This includes the design of more efficient and stereocontrolled total syntheses of this compound. escholarship.org Exploring new catalytic methods and reaction pathways could lead to higher yields, reduced production costs, and the ability to generate novel analogs of this compound with potentially enhanced biological activities. nih.govbeilstein-journals.org

Biosynthetic Engineering: Metabolic engineering offers a promising avenue for the sustainable production of this compound. nih.gov This approach involves the engineering of microorganisms or plants to produce this compound through the introduction and optimization of its biosynthetic pathway. frontiersin.org Advances in synthetic biology and genetic engineering tools can be leveraged to design and construct microbial cell factories for high-titer production of this compound. frontiersin.orgaiche.org Furthermore, enzyme engineering can be utilized to improve the efficiency of the biosynthetic enzymes involved in this compound production, leading to enhanced yields and the potential for creating novel derivatives. researchgate.net

Advanced Approaches for Characterizing this compound Interactions with Complex Biological Systems